molecular formula C6H6O4S B156009 4-Hydroxybenzenesulfonic acid CAS No. 98-67-9

4-Hydroxybenzenesulfonic acid

Cat. No. B156009
CAS RN: 98-67-9
M. Wt: 174.18 g/mol
InChI Key: FEPBITJSIHRMRT-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonic acid is a compound that has been studied for various applications in chemical synthesis and analysis. It is a derivative of benzenesulfonic acid with a hydroxyl group at the para position, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives of 4-hydroxybenzenesulfonic acid has been explored in several studies. For instance, a solid p-hydroxybenzenesulfonic acid–formaldehyde resin (SPFR) was prepared using a hydrothermal method and showed catalytic properties in the dehydration reaction of fructose and glucose to 5-hydroxymethylfurfural (HMF), with good recyclability . Another study demonstrated the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) using dodecylbenzenesulfonic acid as a catalyst in aqueous media and under microwave irradiation, highlighting the environmentally benign nature of the process .

Molecular Structure Analysis

The molecular structure of 4-hydroxybenzenesulfonic acid derivatives has been characterized using various techniques. X-ray diffraction and vibrational spectroscopy were used to study the crystal and molecular structure of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, revealing details about the sulfonate group and hydrogen bonding . Similarly, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, showing that the nonhydrogen atoms of the ethoxycarbonyl group are approximately coplanar with the benzene ring .

Chemical Reactions Analysis

4-Hydroxybenzenesulfonic acid and its derivatives participate in various chemical reactions. For example, phenolic compounds can be prepared by catalytic decarboxylation of 4-hydroxybenzoic acid or desulfonation of 4-hydroxybenzenesulfonic acid using palladium complexes . Another study used 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for the analysis of catecholamines and related amines, showcasing its reactivity with primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxybenzenesulfonic acid derivatives have been extensively studied. The proton conductivity and thermal stability of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate were measured, indicating potential applications in proton-conducting materials . Additionally, 4-hydroxybenzenesulfonic acid was used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry, demonstrating its utility as a solvent and matrix material with favorable properties for mass spectrometry analysis .

Scientific Research Applications

Chromogenic System for Measuring Hydrogen Peroxide

4-Hydroxybenzenesulfonic acid is utilized in a chromogenic detection system for the enzymatic assay of uric acid in biological fluids. This system is noted for its reliability, simplicity, rapidity, and adaptability to both manual and automated procedures. Developed in the context of the Sera-Pak line of clinical chemistry reagents, it overcame previous practical disadvantages of uric acid assays, such as the requirement for a serum blank and long incubation times (Fossati & Prencipe, 2010).

Synthesis and Electronic Properties

4-Hydroxybenzenesulfonic acid plays a crucial role in synthesizing poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization. The resultant product exhibits excellent redox activity and stable conductivity, affected minimally by water. This copolymer is used for dopamine determination due to the selectivity imparted by the -SO3- group (Shao-lin Mu, 2008).

Quantum Chemical Modeling

The compound also finds application in quantum chemical modeling. The density functional theory (DFT) is used to calculate hydrate clusters of 4-hydroxybenzenesulfonic acid, providing insights into the structure formation and proton transfer in these acids (T. S. Zyubina et al., 2012).

Biotechnological Applications

In the biotechnology sector, 4-hydroxybenzenesulfonic acid has emerged as an intermediate for producing value-added bioproducts like resveratrol, gastrodin, and vanillyl alcohol. Synthetic biology and metabolic engineering techniques utilize 4-hydroxybenzenesulfonic acid for biosynthesis, addressing the high demand for these high-value bioproducts (Songwei Wang et al., 2018).

Luminescent Coordination Polymers

4-Hydroxybenzenesulfonic acid is instrumental in synthesizing luminescent ladder-like lanthanide coordination polymers. These polymers, characterized by their unique luminescence properties, find use in various applications, including sensors and display technologies (Xiaoping Yang et al., 2008).

Catalyst for Etherification

It serves as a precursor for preparing novel sulfonated carbon catalysts, which are used in the etherification of isopentene with methanol to produce tert-amyl methyl ether, showcasing its versatility in chemical synthesis (Yu Zhao et al., 2010).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling 4-Hydroxybenzenesulfonic acid. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not ingest .

Future Directions

The current market situation and future growth potential of the 4-Hydroxybenzenesulfonic Acid market throughout the forecast period is being analyzed . Strategies for marketing, market-entry, market expansion, and other business plans are being developed by understanding factors influencing growth in the market and purchase decisions of buyers .

Relevant Papers

  • "The use of 4‐hydroxybenzenesulfonic acid as a reduction‐inhibiting matrix in liquid secondary‐ion mass spectrometry" .
  • "4-Hydroxybenzenesulfonic acid triggers rapid preparation of phenolic aerogel composites by ambient pressure drying" .

properties

IUPAC Name

4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10)
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InChI Key

FEPBITJSIHRMRT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O
Source PubChem
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Molecular Formula

C6H6O4S
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DSSTOX Substance ID

DTXSID1046421
Record name 4-Hydroxyphenylsulfonic acid
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Molecular Weight

174.18 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline]
Record name Benzenesulfonic acid, 4-hydroxy-
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Record name p-Phenolsulfonic acid
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Solubility

MISCIBLE WITH WATER, ALCOHOL
Record name 4-HYDROXYPHENYLSULFONIC ACID
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Density

1.337
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Vapor Pressure

0.00000033 [mmHg]
Record name p-Phenolsulfonic acid
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Product Name

4-Hydroxybenzenesulfonic acid

Color/Form

NEEDLES

CAS RN

98-67-9
Record name 4-Hydroxybenzenesulfonic acid
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Record name Phenolsulfonic acid
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Record name Benzenesulfonic acid, 4-hydroxy-
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Record name 4-hydroxybenzenesulphonic acid
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Record name PHENOLSULFONIC ACID
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Record name 4-HYDROXYPHENYLSULFONIC ACID
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Synthesis routes and methods I

Procedure details

440 parts of 66% oleum are added slowly at from 60° to 70° C. to 500 parts of melted phenol, and the mixture is subsequently sulfonated at 100° C. for 1 hour. The phenolsulfonic acid formed is then slowly heated at from 160° to 165° C. in a vacuum of from about 11 to 13 mm, so that only a little phenol distils off, and is maintained at this temperature until 1 g of the condensation product neutralizes 3.5 to 3.7 cm3 of 1N sodium hydroxide solution against Congo red. 90 to 100 parts of phenol are added to the condensation product thus formed, and, after the phenol has been mixed in thoroughly, the reaction mixture is again placed slowly under vacuum and heated at 165° C. in a vacuum until 1 g of the condensation product neutralizes only 2.7 to 2.5 cm3 of 1-normal sodium hydroxide solution against Congo red. 100 parts of this condensation product are melted carefully with 54 parts of 30% sodium hydroxide solution, 22 parts of 37% formaldehyde solution are added, and the mixture is then subjected to condensation at from 100° to 105° C. (about 6 hours) until a sample diluted with a little water remains clear down to a pH of 3.5 when acidified with dilute sulfuric acid.
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Synthesis routes and methods II

Procedure details

A facial exfoliant was prepared. A solution of phenolsulfonic acid was prepared as described in Example 1, except that the weight of available stock liquefied phenol USP was calculated and prepared for 4.0 moles of phenol. The amount of available stock sulfuric acid NF that contained 4.0 moles was calculated. The weight of sulfuric acid NF was 392.32 grams. The 4.0 moles of sulfuric acid NF was treated as described in Example 1. A quantity of 400 mL of Liquified Phenol USP was added to a 600 mL beaker. A quantity of 4.0 moles of phenol as Liquefied Phenol USP was added to a 1 L Corning Pyrex No. 1395 bottle using the Mettler PS-5002-S balance.
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Synthesis routes and methods III

Procedure details

Phenolsulfonic acid solution was prepared in sulfuric acid. The method included setting up a recirculating water bath so that the water was at a temperature of 95 degrees Centigrade. Next, the weight of available stock of Liquified Phenol USP containing 3.23 moles of Phenol was calculated. Phenol has a molecular weight of 94.11. The weight of 3.23 moles of Phenol is 3.23×94.11+303.97 grams. The purity of Liquified Phenol USP typically ranges from 89.0% to 91.5%. Using the purity value either from the manufacturer's Certificate of Analysis or the purity value from an internal quality control analysis, the weight of the available stock of Liquified Phenol USP required to deliver 3.23 moles of Phenol was calculated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
692
Citations
S Mu - The Journal of Physical Chemistry B, 2008 - ACS Publications
… In this case, 2-amino-4-hydroxybenzenesulfonic acid (AHB) and aniline were first used for the electrochemical copolymerization in this report because of the –SO 3 H and –OH …
Number of citations: 46 pubs.acs.org
J Visentini, PM Nguyen… - Rapid communications in …, 1991 - Wiley Online Library
… alcohol (HPEA) and 4hydroxybenzenesulfonic acid (HBSA)) were obtained from Aldrich Chemicals (Milwaukee, WI, USA). The 4-hydroxybenzenesulfonic acid used in this study is …
A Taguet, B Ameduri, B Boutevin - Fuel Cells, 2006 - Wiley Online Library
… Hence, the objective of this article concerns the grafting of 4-hydroxybenzenesulfonic acid onto poly(VDF-co-HFP) copolymers, the study of the electrochemical properties (ion exchange …
Number of citations: 20 onlinelibrary.wiley.com
Y Yang, S Mu - Electrochimica acta, 2008 - Elsevier
… Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) was synthesized using chemical oxidative copolymerization of aniline and 2-amino-4-hydroxybenzenesulfonic acid (…
Number of citations: 24 www.sciencedirect.com
EA Yildiz, Y Pepe, D Erdener, A Karatay… - Physica …, 2023 - iopscience.iop.org
… 3-amino-4-hydroxybenzenesulfonic acid and determined their … 3-amino-4-hydroxybenzenesulfonic acid-imines interacted … 3-amino-4-hydroxybenzenesulfonic acid in determining their …
Number of citations: 4 iopscience.iop.org
BJ Gunderman, PJ Squattrito - Acta Crystallographica Section C …, 1996 - scripts.iucr.org
The title compound (3-ammonio-4-hydroxybenzenesulfonate hemihydrate, C6H7NO4S.½H2O) crystallizes with two zwitterionic sulfonic acid molecules and one water molecule in the …
Number of citations: 7 scripts.iucr.org
D Ramarajan, K Tamilarasan, Ž Milanović… - Journal of Molecular …, 2020 - Elsevier
… 4-Hydroxybenzenesulfonic acid forms interesting crystalline complexes with amines and … In this paper, the 3-amino-4-hydroxybenzenesulfonic acid (ligand) is investigated for the …
Number of citations: 14 www.sciencedirect.com
AAN Magro, GR Eastham, DJ Cole-Hamilton - Dalton Transactions, 2009 - pubs.rsc.org
… Triethylamine (Avocado) and 4-hydroxybenzenesulfonic acid (Aldrich) were degassed by the bubbling of argon, and stored under argon. 4-Hydroxybenzoic acid, sodium fluoride, …
Number of citations: 24 pubs.rsc.org
EA Yildiz, Y Pepe, D Erdener, A Karatay, B Boyacioglu… - Chemical Physics, 2023 - Elsevier
… We added 0.95 g and 5.0 × 10 −3 mol of 3-amino-4-hydroxybenzenesulfonic acid to 100 mL of EtOH solution of 2-hydroxy-5-methylbenzaldehyde (0.68 g, 5.0 × 10 −3 mol). After stirring …
Number of citations: 0 www.sciencedirect.com
G Smith - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
… The title compound was synthesized by heating 1 mmol quantities of 3-carboxy-4-hydroxybenzenesulfonic acid (5-sulfosalicylic acid) and 3-aminobenzoic acid in 50% ethanol–water (…
Number of citations: 18 scripts.iucr.org

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